2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate
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Overview
Description
2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both phenyl and imidazolidinone groups, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate typically involves multistep organic reactions. One common method includes the reaction of phenylglyoxal with an appropriate imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl ring or the imidazolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate involves its interaction with specific molecular targets. The phenyl and imidazolidinone groups can interact with enzymes and receptors, modulating their activity. This compound may also influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate
- 1-Methyl-2-oxo-2-phenylethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
Uniqueness
2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
phenacyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate |
InChI |
InChI=1S/C18H24N2O4/c1-13-15(20-18(23)19-13)10-6-3-7-11-17(22)24-12-16(21)14-8-4-2-5-9-14/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H2,19,20,23) |
InChI Key |
YYCCNTVVOIKUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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